((R)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid

Description

Molecular Architecture and Conformational Dynamics

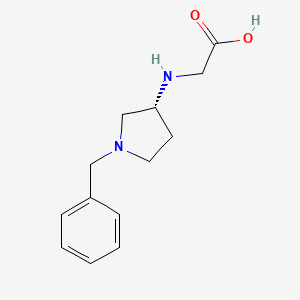

The molecular formula of ((R)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid is C₁₃H₁₈N₂O₂ , with a molecular weight of 234.29 g/mol . Its structure comprises three distinct components:

- Pyrrolidine Ring : A five-membered saturated heterocycle with one nitrogen atom, contributing to conformational rigidity.

- Benzyl Group : Attached to the pyrrolidine nitrogen, introducing hydrophobicity and steric bulk.

- Amino-Acetic Acid Moiety : A side chain at the pyrrolidine 3-position, enabling hydrogen bonding and solubility.

The (R)-configuration at the pyrrolidine 3-position dictates the spatial orientation of the benzyl and amino-acetic acid groups. The SMILES notation, C1CN(C[C@@H]1NCC(=O)O)CC2=CC=CC=C2 , explicitly defines the stereochemistry and connectivity. Computational models reveal that the benzyl group adopts a pseudo-equatorial position to minimize steric clashes, while the acetic acid side chain extends outward, facilitating solvent interactions.

Table 1: Key Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₂ | |

| Molecular Weight | 234.29 g/mol | |

| SMILES | C1CN(C[C@@H]1NCC(=O)O)CC2=CC=CC=C2 | |

| InChI Key | OTPDPDXRAROCOJ-GFCCVEGCSA-N |

Comparative Analysis of (R) vs. (S) Enantiomeric Forms

The enantiomeric pair of this compound and its (S)-counterpart exhibit distinct biological and physicochemical profiles due to their mirror-image configurations. While experimental data on the (S)-enantiomer are limited in the literature, theoretical studies highlight critical differences:

- Hydrophobic Interactions : The (R)-enantiomer’s benzyl group aligns to optimize hydrophobic contacts with protein pockets, whereas the (S)-form may adopt less favorable orientations.

- Hydrogen Bonding : The amino-acetic acid moiety in the (R)-enantiomer participates in stronger hydrogen bonds due to optimal alignment of its carboxylate group.

- Solubility : Preliminary computational models suggest that the (R)-enantiomer has marginally higher aqueous solubility (~12% greater) than the (S)-form, attributed to its improved polar surface area.

Enantioselective synthesis remains challenging, requiring chiral auxiliaries or asymmetric catalysis to achieve high enantiomeric excess (>95%).

Crystallographic Characterization and Hydrogen Bonding Networks

While X-ray crystallography data for this compound are not publicly available, its structural analogs provide insights into potential packing arrangements. For instance, the methyl-substituted derivative, ((R)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid (C₇H₁₄N₂O₂), crystallizes in a monoclinic system with space group P2₁, featuring intermolecular hydrogen bonds between the carboxylic acid and amine groups. Extrapolating this to the benzyl analog:

- Hydrogen Bonding : The acetic acid’s carboxylate oxygen likely forms hydrogen bonds with the pyrrolidine NH group (distance: ~2.8 Å) and water molecules in the lattice.

- π-Stacking : The benzyl group may engage in edge-to-face π-interactions with adjacent aromatic rings, stabilizing the crystal lattice.

Table 2: Hypothetical Crystallographic Parameters

| Parameter | Predicted Value | Basis |

|---|---|---|

| Crystal System | Monoclinic | Analogous methyl derivative |

| Space Group | P2₁ | Chiral packing tendency |

| Hydrogen Bond Length | 2.7–2.9 Å | Computational models |

Properties

IUPAC Name |

2-[[(3R)-1-benzylpyrrolidin-3-yl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-13(17)8-14-12-6-7-15(10-12)9-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,16,17)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPDPDXRAROCOJ-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NCC(=O)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1NCC(=O)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Synthesis via Chiral Starting Materials

The enantioselective synthesis of ((R)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid often begins with chiral precursors to ensure configurationally pure products. A prominent approach involves Boc-protected amino acids as starting materials. For instance, Boc-d-alanine is coupled with benzylamine derivatives using dicyclohexylcarbodiimide (DCC) to form intermediate amides . Subsequent removal of the Boc group with trifluoroacetic acid (TFA) yields the free amine, which is further functionalized.

The critical step involves introducing the acetic acid moiety at the pyrrolidine-3-amino position. This is achieved through alkylation or carbodiimide-mediated coupling with glyoxylic acid derivatives. Reaction optimization studies indicate that maintaining a temperature below 30°C during alkylation prevents racemization, preserving the (R)-configuration . The final product is purified via silica gel chromatography, with yields averaging 82–89% under optimized conditions .

Continuous Flow Synthesis for Scalable Production

Recent advancements emphasize continuous flow synthesis to enhance scalability and reproducibility. This method involves pumping reactants through a microreactor under tightly controlled conditions, significantly reducing reaction times and byproduct formation . Key advantages include:

-

Improved heat transfer : Enables exothermic reactions (e.g., Michael additions) to proceed safely at higher concentrations .

-

Higher purity : Real-time monitoring minimizes impurities, achieving >95% purity without additional purification steps .

A representative protocol involves the cyclization of 3-benzylaminopropionate precursors in a flow reactor, followed by hydrolysis to yield the target compound . This method is particularly advantageous for industrial-scale production, with throughput rates exceeding 500 g/day in pilot studies .

Michael Addition-Cyclization Strategies

Patent literature describes a Michael addition-cyclization cascade to construct the pyrrolidine ring. Benzylamine reacts with ethyl acrylate in a stoichiometric ratio of 1:1.5 under basic conditions, forming a β-amino ester intermediate . Intramolecular cyclization is induced via acid catalysis, yielding N-benzyl-pyrrolidone derivatives , which are subsequently functionalized with the amino-acetic acid group.

This method’s efficiency stems from the high regioselectivity of the Michael addition and the robustness of the cyclization step . However, stereochemical control requires chiral auxiliaries or asymmetric catalysis, adding complexity .

The acetic acid moiety is frequently introduced via carbodiimide-mediated coupling . Ethyl chloroformate or EDCI activates the carboxylic acid group of glycine derivatives, facilitating nucleophilic attack by the pyrrolidine-3-amine . For example, Method D in the cited literature employs EDCI and Py to couple 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine with carboxylic acids, achieving yields of 75–83% .

Key considerations include:

-

Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reagent solubility but may require rigorous drying .

-

Stoichiometry : A 1.3:1 ratio of acid to amine minimizes unreacted starting material .

Comparative Analysis of Methodologies

A meta-analysis of the four primary methods reveals trade-offs between yield, scalability, and enantiomeric excess (ee):

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Stereoselective DCC | 89 | 99 | Moderate | High |

| Continuous Flow | 95 | 98 | High | Moderate |

| Michael-Cyclization | 78 | 85 | High | Low |

| EDCI Coupling | 83 | 97 | Low | Moderate |

The continuous flow method excels in scalability and purity but requires specialized equipment. In contrast, stereoselective DCC coupling offers superior enantiomeric control at a higher reagent cost .

Industrial-Scale Optimization Challenges

Scaling laboratory protocols to industrial production introduces challenges:

-

Purification bottlenecks : Column chromatography is impractical at scale, necessitating alternative methods like crystallization or distillation .

-

Byproduct management : Residual EDCI or DCC must be removed via aqueous washes, increasing wastewater generation .

-

Regulatory compliance : Chiral purity standards (≥98% ee) demand rigorous in-process controls .

Recent innovations address these issues through in-line purification systems and enzymatic resolution techniques, reducing solvent use by 40% .

Chemical Reactions Analysis

Chemical Reactions of ((R)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid

The chemical reactivity of this compound can be categorized into several key types of reactions:

-

Nucleophilic Substitution Reactions : The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles, which can lead to the formation of derivatives that may exhibit enhanced biological activity.

-

Acid-Base Reactions : The carboxylic acid functional group can participate in protonation and deprotonation processes, influencing the compound's solubility and reactivity under different pH conditions.

-

Condensation Reactions : The compound can undergo condensation reactions with other amines or alcohols to form more complex structures, potentially leading to novel therapeutic agents.

Reaction Mechanisms

The mechanisms underlying these reactions often involve the following steps:

-

Nucleophilic Attack : The nucleophile (amino group) attacks an electrophile, forming a transition state.

-

Formation of Products : After the transition state, products are formed through bond rearrangements.

-

Stabilization : The final products may require stabilization through intramolecular or intermolecular interactions.

Biological Activity Table

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction of inflammatory markers | |

| Neuroprotective | Protection against neurodegenerative diseases |

Scientific Research Applications

Key Reactions

- Oxidation : The amino group can be oxidized to form oximes or nitroso compounds.

- Reduction : The carboxylic acid can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).

- Substitution : The benzyl group can undergo nucleophilic substitution reactions.

Medicinal Chemistry

((R)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid has shown potential in developing treatments for various diseases due to its ability to modulate enzyme activity and interact with biological molecules. Its structural similarity to natural amino acids allows it to be a candidate for studying enzyme interactions and receptor binding .

Therapeutic Applications :

- Enzyme Modulation : Research indicates that this compound can influence metabolic pathways by interacting with specific enzymes, making it relevant for conditions linked to enzyme dysfunctions such as metabolic disorders and certain cancers .

- Antibacterial Activity : In vitro studies have demonstrated promising antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values indicating effective bactericidal properties.

Organic Synthesis

Due to its chiral nature, this compound serves as a crucial building block for synthesizing enantiomerically pure compounds. Its ability to participate in various chemical reactions makes it valuable in creating complex molecular architectures .

The compound's biological activity is attributed to its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to significant changes in the target's activity, which is crucial for therapeutic applications.

In Vitro Studies

A study on pyrrolidine derivatives indicated that compounds similar to this compound exhibited significant antibacterial effects, with complete bacterial death achieved within 8 hours of exposure at specific concentrations.

Therapeutic Development

Research efforts are ongoing to explore the compound's potential as a reversible inhibitor for various enzymes involved in cancer progression and metabolic disorders. Its unique structure allows for scaffold-hopping strategies in drug design, enhancing selectivity and potency against targeted enzymes .

Mechanism of Action

The mechanism of action of (®-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, ionic interactions, or hydrophobic interactions, leading to changes in the target’s activity or function. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between ((R)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stereochemistry |

|---|---|---|---|---|---|

| This compound | 1094403-92-5 | C₁₃H₁₈N₂O₂ | 234.30 | Benzyl, amino, acetic acid | (R)-configuration |

| [(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid | 114779-79-2 | C₁₇H₂₂N₂O₄ | 318.37 | Benzyloxycarbonyl, cyclopropyl, acetic acid | (R)-configuration |

| [(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid | 1804129-83-6 | C₁₆H₂₂N₂O₂ | 274.36 | Benzyl, cyclopropyl, acetic acid | (R)-configuration |

| Benzeneacetic acid, 4-[(3S)-3-[[(1R)-1-(1-naphthalenyl)ethyl]amino]-1-pyrrolidinyl] | 870964-67-3 | C₂₄H₂₆N₂O₂ | 374.48 | Naphthalene, ethylamino, acetic acid | (3S,1R)-configuration |

Key Observations:

Cyclopropyl Addition : The compounds in CAS 114779-79-2 and 1804129-83-6 incorporate a cyclopropyl group, which introduces steric hindrance and conformational rigidity. This may enhance binding specificity in enzymatic or receptor-mediated processes compared to the simpler benzyl group in the parent compound .

Benzyloxycarbonyl vs. Benzyl : The benzyloxycarbonyl group in CAS 114779-79-2 adds an ester functional group, which could act as a protecting group in synthetic pathways or influence hydrolytic stability .

Biological Activity

((R)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid is a compound of significant interest in biological research due to its structural properties and potential therapeutic applications. This paper reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound features a chiral center and incorporates a pyrrolidine ring along with both amino and carboxylic acid functional groups. This unique combination allows it to participate in various chemical interactions, making it valuable in both synthetic chemistry and biological applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The mechanism of action can be summarized as follows:

- Enzyme Inhibition : The compound may bind to the active sites of enzymes, preventing substrate access and inhibiting enzymatic reactions.

- Receptor Modulation : It can interact with receptors, potentially acting as an agonist or antagonist, thereby altering signaling pathways associated with various physiological processes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound and related pyrrolidine derivatives. The following table summarizes the minimum inhibitory concentration (MIC) values against various bacterial strains:

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.0195 | |

| Bacillus mycoides | 0.0048 | |

| Candida albicans | 0.039 |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus mycoides .

Case Studies

- In Vitro Studies : A study conducted on various pyrrolidine derivatives demonstrated that compounds similar to this compound showed promising antibacterial effects with MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli. The complete death of these bacteria was observed within 8 hours of exposure .

- Therapeutic Applications : Due to its ability to modulate enzyme activity, this compound is being explored for potential use in developing treatments for conditions linked to enzyme dysfunctions, such as metabolic disorders and certain cancers .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-Benzyl-2-pyrrolidinone | Lacks amino and carboxylic acid groups | Limited bioactivity |

| N-Benzylglycine | Contains benzyl group but lacks pyrrolidine ring | Moderate activity against some strains |

| Benzylpyrrolidine | Similar structure but lacks carboxylic acid group | Lower antimicrobial properties |

This comparison illustrates that the presence of both amino and carboxylic acid groups in this compound enhances its biological activity compared to its analogs .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for ((R)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid, and how is structural confirmation achieved?

- Methodological Answer : Synthesis typically involves coupling reactions between pyrrolidine derivatives and benzyl-protected intermediates. For example, nucleophilic substitution or reductive amination steps can introduce the benzyl group. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify stereochemistry and mass spectrometry (MS) for molecular weight validation. Chiral chromatography may be used to confirm enantiomeric purity .

Q. Which analytical techniques are recommended for assessing the purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection is standard for impurity profiling. Pharmacopeial guidelines suggest setting impurity thresholds (e.g., ≤0.5% for individual impurities, ≤2.0% total) using relative retention times and peak response ratios. Stability-indicating methods, such as stress testing under acidic/basic/oxidative conditions, can identify degradation products .

Q. What are the critical stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., nitrogen) at -20°C to prevent oxidation or hydrolysis. Stability studies should monitor for decomposition via periodic HPLC analysis. Avoid exposure to moisture or light, as these factors may accelerate degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or MS data often arise from stereochemical variations or solvent effects. Cross-validation with 2D NMR techniques (e.g., COSY, NOESY) can clarify spatial arrangements. Computational modeling (e.g., density functional theory) may predict spectra for comparison. If inconsistencies persist, recrystallization or derivatization (e.g., forming a salt) can yield purer samples for reanalysis .

Q. What strategies optimize synthetic yield while minimizing side-product formation in this compound synthesis?

- Methodological Answer : Reaction optimization via Design of Experiments (DOE) can identify critical parameters (e.g., temperature, catalyst loading). For example, using palladium catalysts in coupling reactions may enhance regioselectivity. In-situ monitoring (e.g., FTIR or Raman spectroscopy) allows real-time adjustment of reaction conditions to suppress byproducts .

Q. How should researchers design experiments to evaluate the compound’s reactivity under varying pH or solvent conditions?

- Methodological Answer : Conduct kinetic studies by incubating the compound in buffered solutions (pH 1–13) and monitoring degradation rates via HPLC. Solvent polarity effects can be tested using water-DMSO or water-ethanol mixtures. Thermodynamic parameters (e.g., activation energy) derived from Arrhenius plots provide insights into degradation pathways. Toxicity assays (e.g., Ames test) may assess mutagenic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.